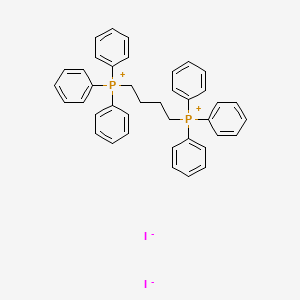
Tetramethylenebis(triphenylphosphonium) diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethylenebis(triphenylphosphonium) diiodide is an organophosphorus compound that features two triphenylphosphonium groups connected by a tetramethylene bridge, with two iodide counterions. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetramethylenebis(triphenylphosphonium) diiodide can be synthesized through the reaction of triphenylphosphine with a suitable alkyl halide, such as 1,4-diiodobutane. The reaction typically involves the following steps:
- Dissolving triphenylphosphine in an appropriate solvent like acetonitrile.
- Adding 1,4-diiodobutane to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the reaction.
- Isolating the product by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tetramethylenebis(triphenylphosphonium) diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can participate in reduction reactions, often involving metal catalysts.
Substitution: The iodide ions can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be employed under mild conditions.
Major Products Formed
Oxidation: Triphenylphosphine oxide derivatives.
Reduction: Reduced phosphonium compounds.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
Tetramethylenebis(triphenylphosphonium) diiodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the synthesis of complex molecules.
Biology: Employed in studies involving mitochondrial targeting due to its ability to accumulate in mitochondria.
Medicine: Investigated for its potential use in drug delivery systems, especially for targeting cancer cells.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tetramethylenebis(triphenylphosphonium) diiodide exerts its effects involves its ability to interact with biological membranes and accumulate in mitochondria. The triphenylphosphonium groups facilitate the compound’s uptake into cells, where it can disrupt mitochondrial function, leading to cell death. This property is particularly useful in targeting cancer cells, which have higher mitochondrial activity compared to normal cells.
Comparison with Similar Compounds
Similar Compounds
Tetramethylenebis(triphenylphosphonium) bromide: Similar structure but with bromide counterions instead of iodide.
Triphenylphosphine: A simpler compound with a single triphenylphosphine group.
Tetraphenylphosphonium chloride: Contains four phenyl groups attached to a single phosphorus atom with chloride counterions.
Uniqueness
Tetramethylenebis(triphenylphosphonium) diiodide is unique due to its tetramethylene bridge, which provides distinct chemical and physical properties compared to other phosphonium salts. This structural feature enhances its ability to participate in specific chemical reactions and makes it a valuable reagent in various applications.
Properties
CAS No. |
73790-49-5 |
|---|---|
Molecular Formula |
C40H38I2P2 |
Molecular Weight |
834.5 g/mol |
IUPAC Name |
triphenyl(4-triphenylphosphaniumylbutyl)phosphanium;diiodide |
InChI |
InChI=1S/C40H38P2.2HI/c1-7-21-35(22-8-1)41(36-23-9-2-10-24-36,37-25-11-3-12-26-37)33-19-20-34-42(38-27-13-4-14-28-38,39-29-15-5-16-30-39)40-31-17-6-18-32-40;;/h1-18,21-32H,19-20,33-34H2;2*1H/q+2;;/p-2 |
InChI Key |
URQRJFCQBNBVDD-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















